

# An In-depth Technical Guide to 4-hydroxybutyraldehyde dimethyl acetal

**Author:** BenchChem Technical Support Team. **Date:** November 2025

## Compound of Interest

Compound Name: 4,4-Dimethoxybutan-1-ol

Cat. No.: B050898

[Get Quote](#)

Synonyms: **4,4-dimethoxybutan-1-ol** CAS Number: 23068-87-3

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of 4-hydroxybutyraldehyde dimethyl acetal, also known as **4,4-dimethoxybutan-1-ol**. This bifunctional molecule, featuring both a primary alcohol and a protected aldehyde in the form of a dimethyl acetal, is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals.

## Core Physicochemical Properties

The following table summarizes the key physicochemical properties of 4-hydroxybutyraldehyde dimethyl acetal.

Property	Value
Molecular Formula	C <sub>6</sub> H <sub>14</sub> O <sub>3</sub>
Molecular Weight	134.17 g/mol
Boiling Point	180.9 °C at 760 mmHg
Density	0.97 g/cm <sup>3</sup>
Refractive Index	1.418
Flash Point	63.2 °C
pKa	15.14±0.10 (Predicted)

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 4-hydroxybutyraldehyde dimethyl acetal.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR: The proton NMR spectrum is characterized by a sharp singlet for the two methoxy groups around 3.3-3.5 ppm. The protons on the butane backbone appear as a series of multiplets, and the hydroxyl proton presents as a broad singlet, with its chemical shift being dependent on solvent and concentration.[\[1\]](#)
- <sup>13</sup>C NMR: The carbon NMR spectrum shows distinct resonances for the two equivalent methoxy carbons, the acetal carbon, and the carbons of the butanol chain.[\[1\]](#)

## Infrared (IR) Spectroscopy

The IR spectrum of **4,4-dimethoxybutan-1-ol** displays characteristic absorption bands for its functional groups. A broad and strong band in the region of 3200–3600 cm<sup>-1</sup> corresponds to the O-H stretching vibration of the hydroxyl group. Strong bands in the 1050–1150 cm<sup>-1</sup> range are indicative of the C-O stretching vibrations of the alcohol and acetal functionalities.[\[1\]](#)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. The molecular ion peak ( $M^+$ ) may be observed. Common fragmentation pathways for alcohols include the loss of a water molecule ( $M-18$ ). Acetals can fragment through cleavage of the C-C bond adjacent to the acetal group or loss of an alkoxy group.<sup>[1]</sup>

## Synthesis of 4-hydroxybutyraldehyde dimethyl acetal

There are two primary synthetic routes to **4,4-dimethoxybutan-1-ol**, both of which are outlined below.

### Experimental Protocols

#### 1. Reduction of 4,4-dimethoxybutanal

This method involves the chemoselective reduction of the aldehyde functionality of 4,4-dimethoxybutanal to a primary alcohol.

- Reaction Scheme:
- Detailed Methodology:
  - Dissolve 4,4-dimethoxybutanal in a suitable solvent such as methanol or a mixture of dichloromethane and methanol.<sup>[1]</sup>
  - Cool the solution in an ice bath.
  - Slowly add sodium borohydride ( $\text{NaBH}_4$ ) portion-wise to the stirred solution. The reaction is typically exothermic.<sup>[2]</sup>
  - After the addition is complete, remove the ice bath and continue stirring at room temperature for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.<sup>[1]</sup>
  - Quench the reaction by the slow addition of water or a dilute acid solution.

- Perform a work-up by extracting the product into an organic solvent like diethyl ether or dichloromethane.[2][3]
- Wash the organic layer with brine, dry over an anhydrous salt (e.g.,  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the solvent under reduced pressure to yield the crude product.[2][3]
- Purify the crude **4,4-dimethoxybutan-1-ol** by distillation or column chromatography.

## 2. Acid-Catalyzed Acetalization of 4-hydroxybutanal

This approach involves the protection of the aldehyde group of 4-hydroxybutanal as a dimethyl acetal using methanol in the presence of an acid catalyst.

- Reaction Scheme:
- Detailed Methodology:
  - Dissolve 4-hydroxybutanal in an excess of anhydrous methanol.[1]
  - Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid.[4]
  - Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or GC.[1]
  - Once the reaction is complete, neutralize the acid catalyst with a weak base, such as sodium bicarbonate.[4]
  - Remove the excess methanol under reduced pressure.
  - Perform an aqueous work-up by adding water and extracting the product with an organic solvent.
  - Wash the organic layer with brine, dry over an anhydrous salt, filter, and remove the solvent to obtain the crude product.
  - Purify by distillation or column chromatography.

## Chemical Reactivity and Applications

The bifunctional nature of **4,4-dimethoxybutan-1-ol**, possessing both a nucleophilic hydroxyl group and a latent electrophilic aldehyde, makes it a versatile intermediate in organic synthesis.<sup>[1]</sup>

### Key Reactions

- **Oxidation:** The primary alcohol can be oxidized to the corresponding aldehyde (4,4-dimethoxybutanal) or carboxylic acid (4,4-dimethoxybutanoic acid) using standard oxidizing agents.<sup>[1]</sup>
- **Esterification:** The hydroxyl group can undergo esterification with carboxylic acids or their derivatives to form esters.<sup>[1]</sup>
- **Etherification:** The alcohol can be converted to an ether through reactions such as the Williamson ether synthesis.
- **Deprotection of the Acetal:** The dimethyl acetal group is stable under basic and neutral conditions but can be readily hydrolyzed under acidic conditions to reveal the aldehyde functionality.<sup>[1]</sup>

### Applications in Research and Drug Development

**4,4-dimethoxybutan-1-ol** serves as a valuable building block in the synthesis of a variety of complex molecules.

- **Medicinal Chemistry:** It is an important intermediate in the development of new therapeutic agents. Its structure provides a scaffold that can be elaborated at both ends to create diverse molecular architectures for biological screening.<sup>[1]</sup> It is a precursor for the synthesis of tetrahydropyrans and hydropyranooxepans, which are significant motifs in many natural products and synthetic drugs.<sup>[1]</sup>
- **Agrochemicals:** The ketone derivative, 4,4-dimethoxy-2-butanone, which can be synthesized from **4,4-dimethoxybutan-1-ol** via oxidation, is a key intermediate in the production of certain agrochemicals, including herbicides based on the 1,2,4-triazolo[1,5-a]pyrimidine scaffold.<sup>[1]</sup>

- Flavor and Fragrance Industry: This compound and its derivatives are used as precursors in the synthesis of aroma compounds.[1]

## Signaling Pathways and Biological Activity

Currently, there is no available information in the scientific literature to suggest that 4-hydroxybutyraldehyde dimethyl acetal is directly involved in any specific biological signaling pathways. Its primary role in a biological context is as a synthetic intermediate in the creation of biologically active molecules.

## Visualizations

Caption: Synthetic routes to **4,4-dimethoxybutan-1-ol**.

Caption: Key reactions of **4,4-dimethoxybutan-1-ol**.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4,4-Dimethoxybutan-1-ol | 23068-87-3 | Benchchem [benchchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-hydroxybutyraldehyde dimethyl acetal]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b050898#4-hydroxybutyraldehyde-dimethyl-acetal-properties]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)